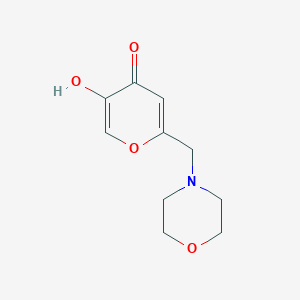

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Overview

Description

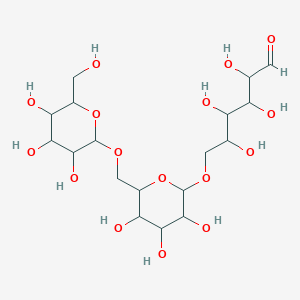

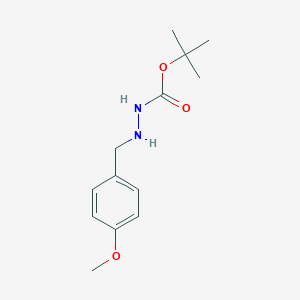

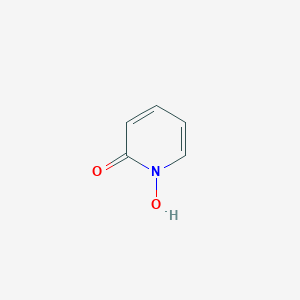

The compound “5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one” is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. They are found in many natural products and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 5-Hydroxy-2-(hetarylthio)methyl-4H-pyran-4-ones, have been synthesized by reacting 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF .Scientific Research Applications

Synthesis and Medicinal Applications

- Pyrano[3,2-b]pyrans, structurally related to 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, have been identified as significant for their wide-ranging biological activities. These compounds are crucial in medicinal chemistry, benefiting from their applications in the food industry, cosmetics, and chemical sectors. The synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans using substrates like kojic acid, which is closely related to the compound , has seen extensive development due to their vast applications in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).

Photochemical Properties

- Research into novel photochemically bifunctional compounds, including those derived from ortho-hydroxy-substituted aromatic aldehydes, has led to the synthesis of compounds displaying photochromic properties and luminescence. These findings indicate potential applications in the development of new materials with unique optical characteristics (Shienok, Ivashina, Kol’tsova, & Zaichenko, 2008).

Chemical Reactivity and Applications

- The compound and its derivatives have been explored for their reactivity in synthetic chemistry, offering pathways to various heterocyclic structures. An efficient method for preparing 5-(1-hydroxyalkyl)tetrazoles using N-Morpholinomethyl-5-lithiotetrazole showcases the adaptability and utility of morpholinomethyl groups in synthesizing biologically relevant molecules (Alexakos & Wardrop, 2019).

Vasorelaxant Agents

- Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and identified as a new class of vasorelaxant agents. These compounds underline the therapeutic potential of morpholinomethyl derivatives in vascular health, showcasing significant vasodilation properties (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

Antimicrobial Evaluation

- Fused pyran derivatives bearing 2-morpholinoquinoline nucleus have been synthesized and evaluated for their antimicrobial properties, indicating the potential of such compounds in the development of new antimicrobial agents. This research highlights the importance of structural modification in enhancing biological activity (Makawana, Mungra, Patel, & Patel, 2011).

properties

IUPAC Name |

5-hydroxy-2-(morpholin-4-ylmethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-9-5-8(15-7-10(9)13)6-11-1-3-14-4-2-11/h5,7,13H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSJGXVZXRIYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391410 | |

| Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |

CAS RN |

152368-17-7 | |

| Record name | 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)